

A Comparative Guide to Inter-laboratory Regorafenib Measurement Methods

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Compound of Interest

Compound Name: Regorafenib-13C,d3

Cat. No.: B3026279

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Introduction

Regorafenib is an oral multi-kinase inhibitor targeting various pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its therapeutic efficacy is under investigation for several cancers, making the accurate quantification of regorafenib and its active metabolites, M2 and M5, in biological matrices crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for this purpose due to its high sensitivity and specificity.[3] This guide provides a comparative summary of various LC-MS/MS-based methods for regorafenib measurement, based on published single-laboratory validation studies. It should be noted that while formal inter-laboratory "round-robin" proficiency testing data is not widely available in the public domain, a comparison of the reported validation parameters from individual studies can provide valuable insights for researchers and drug development professionals.

Quantitative Data Summary

The performance of several reported LC-MS/MS methods for the quantification of regorafenib and its metabolites is summarized in the tables below. These tables highlight key validation parameters, offering a comparative overview of the capabilities of each method.

Table 1: Performance Characteristics of Regorafenib Quantification Methods

Method Reference	Analytes	LLOQ (ng/mL)	Linearity Range (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Allard et al. (2017)[2][5]	Regorafenib, M2, M5	50	50 - 5,000	2.4 - 10.2	2.4 - 10.2	91.0 - 111.7
Li et al. (2022)[6][7]	Regorafenib	4	4 - 1,000	2.5 - 6.6	4.0 - 11.1	Within ±15% (RE)
Bai et al. (2021)[1]	Regorafenib, M2, M5, RG	5	5 - 1,000	< 8.32 (Rego), < 7.42 (M2), < 8.1 (M5)	< 8.32 (Rego), < 7.42 (M2), < 8.1 (M5)	98.6 - 105 (Rego), 96.2 - 107 (M2), 97.8 - 105 (M5)

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 2: Sample Preparation and Recovery

Method Reference	Sample Preparation	Internal Standard	Recovery (%)	Matrix Effect
Allard et al. (2017)[2][5]	Protein Precipitation	Sorafenib-d3, Sorafenib-N-oxide-d3	Not explicitly stated, but method showed satisfactory results[2][5]	Not explicitly stated, but method showed satisfactory results[2][5]
Li et al. (2022)[6][7]	Protein Precipitation	Gilteritinib	75.6 - 94.4	89.1 - 114.2
Bai et al. (2021)[1]	Not specified	Not specified	>90	No obvious matrix effects observed[1]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of regorafenib and its metabolites in plasma using LC-MS/MS, based on common practices reported in the literature.

[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Sample Preparation (Protein Precipitation)

- **Thaw Samples:** Frozen plasma samples (patient- or quality control-derived) are thawed at room temperature.
- **Aliquoting:** A small volume of plasma (typically 50-100 μ L) is aliquoted into a clean microcentrifuge tube.
- **Internal Standard Addition:** An internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like sorafenib or gilteritinib) is added to each sample.[\[3\]](#)[\[6\]](#)
- **Precipitation:** A protein precipitating agent, most commonly acetonitrile, is added to the plasma sample, typically in a 3:1 or 4:1 volume ratio (precipitant:plasma).
- **Vortexing:** The samples are vortex-mixed for approximately 1-2 minutes to ensure complete protein precipitation.
- **Centrifugation:** The tubes are centrifuged at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis. Some methods may include a dilution step at this stage.[\[2\]](#)[\[5\]](#)
- **Injection:** The prepared sample is injected into the LC-MS/MS system.

LC-MS/MS Analysis

- **Chromatographic Separation:**
 - **Column:** A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18 or Hypersil Gold) is commonly used for separation.[\[5\]](#)[\[6\]](#)[\[7\]](#)

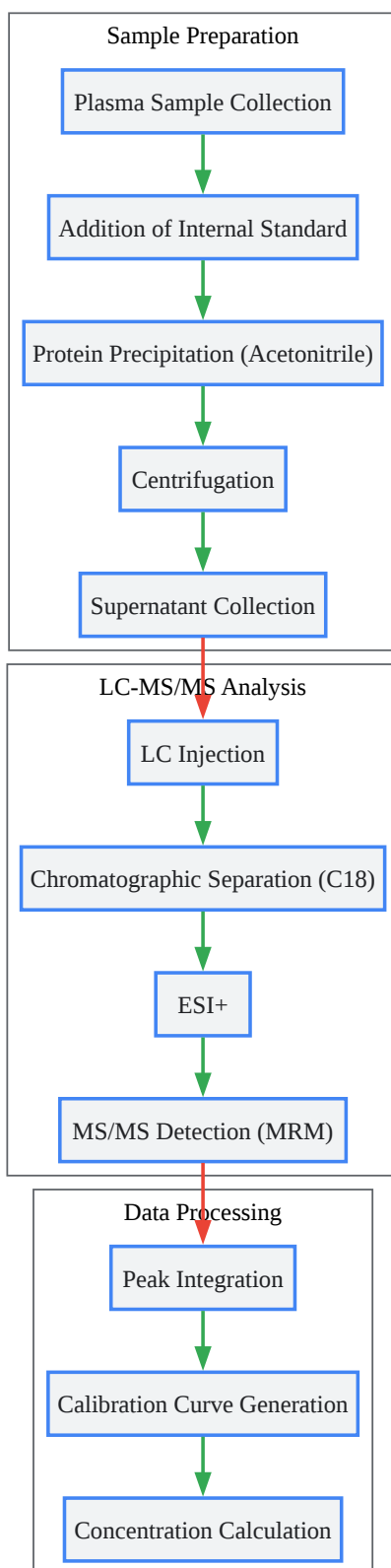
- Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10mM ammonium formate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5][6][7]
- Flow Rate: Flow rates are generally in the range of 0.3-0.4 mL/min.[5][6][7]
- Gradient: The gradient starts with a low percentage of organic phase, which is then ramped up to elute the analytes, followed by a re-equilibration step.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used.
 - Detection: A triple quadrupole mass spectrometer is used for detection, operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
 - Transitions: At least two SRM transitions (a quantifier and a qualifier) are monitored for each analyte and the internal standard to ensure specificity.[2][5]

Calibration and Quantification

- Calibration Standards: Calibration curves are prepared by spiking blank plasma with known concentrations of regorafenib and its metabolites.
- Quality Controls (QCs): QC samples are prepared independently at low, medium, and high concentrations to assess the accuracy and precision of the assay.[3]
- Data Analysis: The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression model, often with a weighting factor (e.g., $1/x$ or $1/x^2$), is used to generate the calibration curve. The concentrations of the unknown samples are then interpolated from this curve.

Visualizations

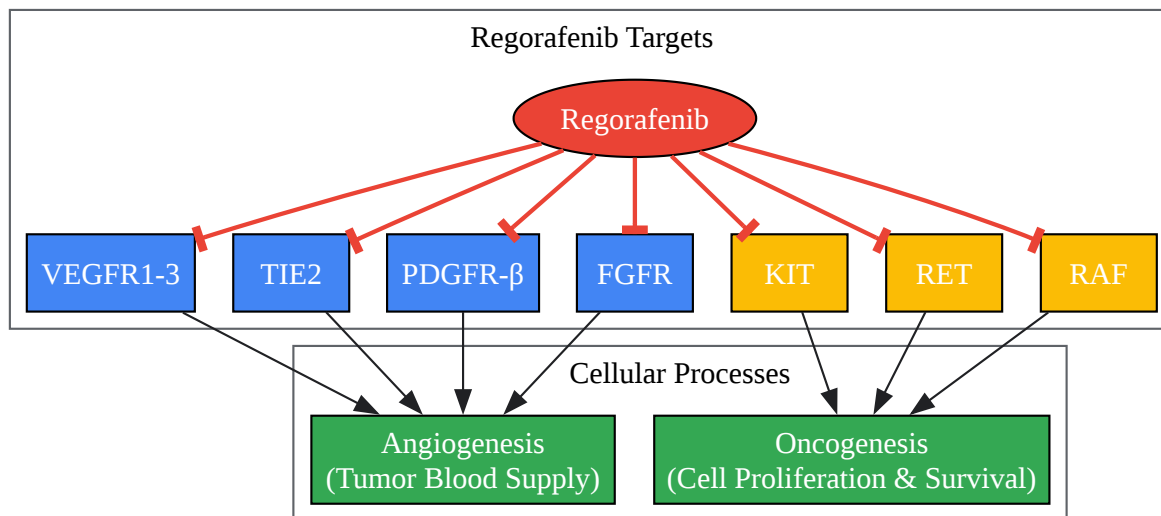
Experimental Workflow



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Caption: Experimental workflow for regorafenib quantification.

Regorafenib Signaling Pathway Inhibition



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Caption: Key signaling pathways inhibited by regorafenib.

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